Welcome to the BenchChem Online Store!
molecular formula C6H4Cl2NaO B8339350 3,4-Dichlorophenol sodium salt CAS No. 39975-26-3

3,4-Dichlorophenol sodium salt

Cat. No. B8339350
M. Wt: 185.99 g/mol
InChI Key: NTOFAKYPZSHHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04363805

Procedure details

Preparation analogously to Example 70 by the reaction of 3,4-dichlorophenol sodium salt with 3-chloro-1-propanol to give 3-(3,4-dichlorophenoxy)-1-propanol (m.p. 40°-43°; yield about 90%), which is converted quantitatively into 3-(3,4-dichlorophenoxy)-propyl 1-methanesulphonate (m.p. 41°-43°) and is reacted with excess 5-amino-5-desoxy-1.4;3.6-dianhydro-L-iditol 2-nitrate in boiling ethanol. Isolation as hydrochloride. Yield, after recrystallisation from ethanol: 56%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[CH:7][C:8]=1[Cl:9].Cl[CH2:12][CH2:13][CH2:14][OH:15]>>[Cl:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[Cl:9])[O:10][CH2:12][CH2:13][CH2:14][OH:15] |f:0.1,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].ClC=1C=C(C=CC1Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation analogously to Example 70

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OCCCO)C=CC1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.